molecular formula C70H138O6Sn B12759526 Stannane, butyltris[(1-oxodocosyl)oxy]- CAS No. 58636-10-5

Stannane, butyltris[(1-oxodocosyl)oxy]-

Cat. No.: B12759526
CAS No.: 58636-10-5
M. Wt: 1194.5 g/mol
InChI Key: VBGJSFNCACJCBQ-UHFFFAOYSA-K
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Description

Stannane, butyltris[(1-oxodocosyl)oxy]- is a chemical compound with the molecular formula C70H138O6Sn and a molecular weight of 1194.55 g/mol. It is also known by its IUPAC name, [butyl-di(docosanoyloxy)stannyl] docosanoate. This compound is a type of organotin compound, which are known for their applications in various fields such as catalysis, materials science, and biomedicine.

Preparation Methods

The synthesis of stannane, butyltris[(1-oxodocosyl)oxy]- typically involves the reaction of butylstannane with docosanoic acid. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation

Chemical Reactions Analysis

Stannane, butyltris[(1-oxodocosyl)oxy]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl and docosyl groups can be substituted with other organic groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Stannane, butyltris[(1-oxodocosyl)oxy]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Medicine: Organotin compounds have been investigated for their potential use in pharmaceuticals, particularly as anticancer agents.

    Industry: It is used in the production of materials with specific properties, such as coatings and polymers.

Mechanism of Action

The mechanism of action of stannane, butyltris[(1-oxodocosyl)oxy]- involves its interaction with molecular targets through its organotin center. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved in its action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Stannane, butyltris[(1-oxodocosyl)oxy]- can be compared with other organotin compounds such as:

    Tributyltin oxide: Known for its use as a biocide and antifouling agent.

    Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.

    Tetramethyltin: Used in the semiconductor industry.

The uniqueness of stannane, butyltris[(1-oxodocosyl)oxy]- lies in its specific structure, which imparts unique properties and applications compared to other organotin compounds.

Properties

CAS No.

58636-10-5

Molecular Formula

C70H138O6Sn

Molecular Weight

1194.5 g/mol

IUPAC Name

[butyl-di(docosanoyloxy)stannyl] docosanoate

InChI

InChI=1S/3C22H44O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-4-2;/h3*2-21H2,1H3,(H,23,24);1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

VBGJSFNCACJCBQ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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